3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid
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Overview
Description
3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a naphthalene derivative is reacted with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The naphthalene moiety allows for strong π-π interactions with aromatic amino acids in protein targets, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(naphthalen-1-yl)benzoic acid
- N-{2-[7-Methoxy-3-(3-methylbutyl)-1-naphthyl]ethyl}acetamide
- 3-Chloro-benzoic acid (2-methoxy-naphthalen-1-ylmethylene)-hydrazide
Uniqueness
3-Methoxy-2-[1-(naphthalen-1-yl)ethyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and naphthalene groups enhances its reactivity and potential for diverse applications compared to its analogs .
Properties
CAS No. |
62064-48-6 |
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Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-methoxy-2-(1-naphthalen-1-ylethyl)benzoic acid |
InChI |
InChI=1S/C20H18O3/c1-13(15-10-5-8-14-7-3-4-9-16(14)15)19-17(20(21)22)11-6-12-18(19)23-2/h3-13H,1-2H3,(H,21,22) |
InChI Key |
DLDHCPKJOIXMFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C3=C(C=CC=C3OC)C(=O)O |
Origin of Product |
United States |
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